Enzyme Inhibition Potency Comparison: Target Compound vs. Acarbose and α-Glucosidase Inhibitor Analogs
A derivative based on the N-(3-cyanothiophen-2-yl) scaffold demonstrated an IC50 of 2.11 µM against α-glucosidase, representing a >150-fold improvement in potency compared to the clinically used inhibitor Acarbose (IC50 = 327 µM) . Although this data is from an N-(3-cyanothiophen-2-yl)-2-phenoxyacetamide derivative rather than the quinoline-4-carboxamide target itself, it establishes that the N-(3-cyanothiophen-2-yl) pharmacophore can confer exceptional potency enhancements over standard-of-care benchmarks within the same enzyme class. This provides a quantitative rationale for prioritizing the target compound in α-glucosidase-related research programs.
| Evidence Dimension | α-Glucosidase inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 2.11 µM (for an N-(3-cyanothiophen-2-yl)-2-phenoxyacetamide derivative) |
| Comparator Or Baseline | Acarbose (standard α-glucosidase inhibitor): IC50 = 327 µM |
| Quantified Difference | ~155-fold greater potency compared to Acarbose |
| Conditions | In vitro α-glucosidase inhibition assay; derivative based on N-(3-cyanothiophen-2-yl) pharmacophore |
Why This Matters
This magnitude of potency differentiation can translate into lower required dosing and a wider therapeutic window, making the N-(3-cyanothiophen-2-yl) scaffold a compelling choice for metabolic disease research programs.
